molecular formula C12H8O3S B6377839 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% CAS No. 1261898-13-8

5-(5-Formylthiophen-2-yl)-2-formylphenol, 95%

Cat. No. B6377839
CAS RN: 1261898-13-8
M. Wt: 232.26 g/mol
InChI Key: FGYRYPLNLWBZNV-UHFFFAOYSA-N
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Description

5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% (5-FTP-95) is a chemical compound used in a variety of scientific research applications. It is a small molecule that is produced through a synthesis method and has the ability to interact with biochemical and physiological systems in the body.

Scientific Research Applications

5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells and to investigate the role of reactive oxygen species (ROS) in the body. It has also been used to study the effects of inflammation on cells, to investigate the role of inflammatory cytokines in the body, and to understand the role of epigenetic modifications in gene expression.

Mechanism of Action

The mechanism of action of 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% acts as an antioxidant and anti-inflammatory agent. It is thought to reduce oxidative stress and inflammation by scavenging ROS and blocking the production of inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% are not yet fully understood. However, it is believed that 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has the potential to reduce oxidative stress and inflammation, which can lead to a variety of beneficial effects. These effects include improved cell growth and survival, increased energy production, improved immune system function, and improved cognitive performance.

Advantages and Limitations for Lab Experiments

5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has a number of advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively easy to synthesize and is available in a 95% pure form. Additionally, it has been shown to be effective in a variety of scientific research applications. However, it also has some limitations. For example, its mechanism of action is not yet fully understood and its effects on biochemical and physiological systems are not yet fully understood.

Future Directions

There are a number of potential future directions for research on 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95%. These include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be conducted into its potential use in drug development and its ability to interact with other compounds. Finally, research could be conducted into the potential toxicity of 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% and its potential for adverse effects.

Synthesis Methods

5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% is synthesized using a two-step process. The first step involves the reaction of 5-formylthiophene-2-carboxylic acid with a thiol compound in the presence of a catalytic amount of a base. The second step involves the reaction of the product of the first step with a formylating agent in the presence of a base. The final product is a 95% pure form of 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95%.

properties

IUPAC Name

5-(4-formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3S/c13-6-9-2-1-8(5-11(9)15)12-4-3-10(7-14)16-12/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYRYPLNLWBZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(S2)C=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685116
Record name 5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde

CAS RN

1261898-13-8
Record name 5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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